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Compound of Interest
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Cat. No.: B101019 Get Quote

Mumbai, India - Introduced in 1982 by the Swiss pharmaceutical company Ciba-Geigy (a

predecessor of Novartis), nitroxazepine, marketed under the brand name Sintamil, marked a

significant addition to the therapeutic arsenal for depression and nocturnal enuresis in India.[1]

As a member of the tricyclic antidepressant (TCA) class, nitroxazepine's development and

introduction in the Indian market reflected the global advancements in psychopharmacology at

the time. This technical guide delves into the history, development, and pharmacological profile

of nitroxazepine, with a specific focus on its journey within the Indian subcontinent.

A Historical Perspective: The Introduction of a New
Antidepressant to India
The 1980s represented a period of growth and modernization for the Indian pharmaceutical

industry. The regulatory landscape was governed by the Drugs and Cosmetics Act of 1940 and

its accompanying rules. The Central Drugs Standard Control Organisation (CDSCO) was the

primary body responsible for the approval of new drugs. While specific details of

nitroxazepine's approval in 1982 are not readily available in public archives, the process would

have involved the submission of extensive data on its chemistry, manufacturing, and control

(CMC), preclinical studies, and clinical trial results to the DCGI for evaluation of its safety and

efficacy.

Ciba-Geigy, with its established presence in India, played a pivotal role in the introduction of

nitroxazepine. The company's research and development efforts, although globally driven, had
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a significant impact on making modern psychotropic medications available to the Indian

population.

Pharmacological Profile: A Serotonin-
Norepinephrine Reuptake Inhibitor
Nitroxazepine exerts its therapeutic effects primarily by acting as a serotonin-norepinephrine

reuptake inhibitor (SNRI).[1][2][3] This mechanism of action is characteristic of many tricyclic

antidepressants.

Mechanism of Action
In the presynaptic neuron, nitroxazepine blocks the serotonin transporter (SERT) and the

norepinephrine transporter (NET).[2][3] This inhibition prevents the reuptake of serotonin (5-

HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of

these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance

neurotransmission, which is believed to be the primary mechanism for alleviating depressive

symptoms.

Beyond its primary SNRI activity, nitroxazepine, like other TCAs, interacts with a range of other

receptors, which contributes to both its therapeutic effects and its side effect profile. These

include:

Histamine H1 receptors: Blockade of these receptors can lead to sedation and weight gain.

Muscarinic acetylcholine receptors: Antagonism of these receptors is responsible for

anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary

retention.[2]

Alpha-adrenergic receptors: Interaction with these receptors can contribute to orthostatic

hypotension.

The multi-receptor activity of nitroxazepine underscores its complex pharmacological profile.
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Simplified signaling pathway of Nitroxazepine (Sintamil).

Clinical Development in India: Pharmacokinetics
and Efficacy
A key study published in the Indian Journal of Psychiatry in 1991 provides valuable insights into

the pharmacokinetics and clinical efficacy of nitroxazepine in Indian patients with depression.[4]

[5][6]

Experimental Protocol: A 1991 Pharmacokinetic Study
Study Design: A pharmacokinetic study was conducted on 10 depressed patients (diagnosed

according to DSM-III-R criteria) over a period of 6 weeks.[4][5][6]

Dosage Regimen: Patients were initiated on a dose of 75 mg of nitroxazepine hydrochloride,

which was titrated up to 225 mg over the course of the study.[4][5][6]

Data Collection:
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Plasma Levels: Plasma concentrations of nitroxazepine and its metabolites (desmethyl, N-

oxide, and carboxylic acid) were measured at various time points.[4][5][6]

Clinical Efficacy: The Hamilton Rating Scale for Depression (HDRS) was used to assess the

antidepressant efficacy.[4][5][6]

Tolerability: Unwanted effects were monitored throughout the study.[4][5][6]

Analytical Method: High-Pressure Liquid Chromatography (HPLC) was employed to measure

the plasma levels of nitroxazepine and its metabolites.[6]

Patient Recruitment
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Workflow of the 1991 Indian pharmacokinetic study on Nitroxazepine.

Summary of Quantitative Data
The 1991 study yielded important quantitative data on the plasma levels and clinical response

to nitroxazepine in Indian patients.

Dosage and Duration
Mean Plasma Nitroxazepine

Level (± SEM)

Clinical Outcome (HDRS

Score)

Day 1 (75 mg) 47.0 ± 7.3 ng/mL[4][5][6] Baseline: 31.2 (mean)[6]

Day 7 (150 mg) 129.84 ± 24.6 ng/mL[4][5][6] -

Day 14 to 42

Maintained between 176.5

ng/mL to 251 ng/mL

(nitroxazepine and des-methyl

metabolites)[4][5]

Steady reduction; ~50%

reduction by 6 weeks (mean

score: 15.5)[4][5][6]

Note: The study reported large interindividual variations in plasma levels.[4][5]

Another clinical trial comparing Sintamil with Doxepin in depressed patients found that after

four weeks, 80% of patients on Sintamil showed more than a 75% reduction in their total global

score, compared to 35% of patients on Doxepin.[7] This study also noted that Sintamil was

particularly effective in controlling symptoms of self-reproach, guilt, agitation, and social

withdrawal.[7]

Adverse Effects and Tolerability
Clinical studies in India have provided data on the side effect profile of nitroxazepine. One

comparative trial with Doxepin reported that no patients on Sintamil complained of unwanted

effects, while one-fourth of the patients on Doxepin experienced side effects such as dryness of

mouth, giddiness, and drowsiness.[7] This suggests a favorable tolerability profile for

nitroxazepine compared to some other TCAs. However, like other TCAs, potential side effects

can include anticholinergic effects, orthostatic hypotension, and sedation.[2]

Conclusion
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Nitroxazepine (Sintamil) has been a part of the Indian psychiatric pharmacopeia for over four

decades. Its introduction by Ciba-Geigy in 1982 provided an important therapeutic option for

the management of depression. Pharmacokinetic and clinical studies conducted in India have

demonstrated its efficacy and a generally favorable tolerability profile in the Indian population.

As a serotonin-norepinephrine reuptake inhibitor with a complex receptor binding profile,

nitroxazepine's legacy is intertwined with the evolution of psychopharmacology in India. Further

research into its long-term outcomes and comparative effectiveness with newer

antidepressants in the Indian context would be beneficial.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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